

Application Note: NMR Analysis of 4-Methoxyoxane-4-carboxylic acid

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Compound of Interest

Compound Name: 4-Methoxyoxane-4-carboxylic acid

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Abstract

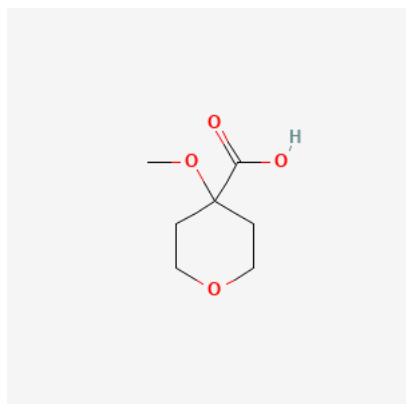
This application note provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of **4-Methoxyoxane-4-carboxylic acid**. Due to the limited availability of experimental spectral data for this specific compound, this document presents predicted ^1H and ^{13}C NMR data based on the analysis of its structural components and comparison with analogous molecules. Standardized experimental protocols for sample preparation, data acquisition, and processing are outlined to guide researchers in obtaining high-quality NMR spectra. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

4-Methoxyoxane-4-carboxylic acid is a heterocyclic organic compound containing a tetrahydropyran (oxane) ring, a carboxylic acid group, and a methoxy group. The structural elucidation and purity assessment of such molecules are critical in various stages of chemical research and drug development. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This note details the expected NMR spectral characteristics and provides a comprehensive protocol for the analysis of **4-Methoxyoxane-4-carboxylic acid**.

Predicted NMR Spectral Data

The chemical structure of **4-Methoxyoxane-4-carboxylic acid** is presented below:



Based on the functional groups and the cyclic structure, the predicted ^1H and ^{13}C NMR chemical shifts are summarized in the following tables. These predictions are derived from established chemical shift ranges for similar structural motifs.^{[1][2]}

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Methoxyoxane-4-carboxylic acid** in CDCl_3 .

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~3.8 - 4.0	Multiplet	4H	-O-CH ₂ -
~3.3	Singlet	3H	-OCH ₃
~1.9 - 2.2	Multiplet	4H	-CH ₂ -C-CH ₂ -

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.^[2]

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-Methoxyoxane-4-carboxylic acid** in CDCl_3 .

Chemical Shift (δ) ppm	Assignment
~175 - 180	-COOH
~75 - 80	Quaternary Carbon (C-OCH ₃ , C-COOH)
~63 - 67	-O-CH ₂ -
~50 - 55	-OCH ₃
~30 - 35	-CH ₂ -C-CH ₂ -

Note: The chemical shifts are estimated based on typical ranges for carbons in similar chemical environments.[\[3\]](#)[\[4\]](#)

Experimental Protocols

A general protocol for the NMR analysis of a novel organic compound like **4-Methoxyoxane-4-carboxylic acid** is provided below.[\[5\]](#)

Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). For carboxylic acids, DMSO-d₆ is often a good choice as it can better solubilize the compound and the acidic proton is readily observable.
- Sample Concentration:
 - For ¹H NMR, a concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient.
 - For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to achieve a good signal-to-noise ratio in a reasonable timeframe.[\[5\]](#)
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[\[5\]](#)

- Procedure: a. Weigh the desired amount of **4-Methoxyoxane-4-carboxylic acid** into a clean, dry vial. b. Add the appropriate volume of deuterated solvent containing TMS. c. Vortex or sonicate the mixture until the sample is completely dissolved. d. Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. e. Cap the NMR tube securely.

NMR Data Acquisition

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- ^1H NMR Spectroscopy:
 - Use a standard one-pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm for carboxylic acids).[5]
 - The number of scans can range from 8 to 64, depending on the sample concentration.
 - Use a relaxation delay of 1-5 seconds.[5]
- ^{13}C NMR Spectroscopy:
 - Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
 - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).[5]
 - A larger number of scans (e.g., 1024 or more) will likely be necessary to obtain a spectrum with a good signal-to-noise ratio.
 - A relaxation delay of 2-5 seconds is appropriate.
- Advanced 2D NMR Experiments (Optional):
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H coupling relationships.

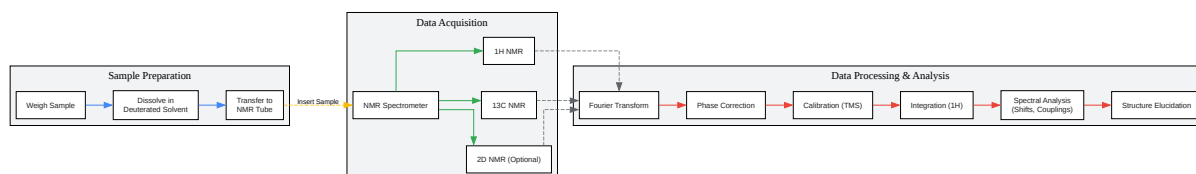
- HSQC (Heteronuclear Single Quantum Coherence): To determine direct ^1H - ^{13}C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ^1H - ^{13}C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons.

Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ^1H NMR spectrum to deduce proton connectivity.
- Assign the peaks in both ^1H and ^{13}C NMR spectra to the corresponding atoms in the molecule, using 2D NMR data if acquired.

Visualizations

The following diagram illustrates the general workflow for the NMR analysis of **4-Methoxyoxane-4-carboxylic acid**.



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Caption: Workflow for NMR Analysis of **4-Methoxyoxane-4-carboxylic acid**.

Conclusion

This application note provides a comprehensive guide for the NMR analysis of **4-Methoxyoxane-4-carboxylic acid**. Although experimental data is not readily available, the predicted ^1H and ^{13}C NMR data, along with the detailed experimental protocols, offer a solid foundation for researchers to successfully characterize this molecule. The application of 1D and 2D NMR techniques will enable unambiguous structural elucidation and purity assessment, which are essential for its potential applications in scientific research and development.

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